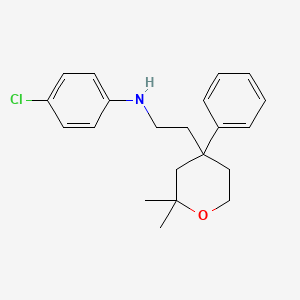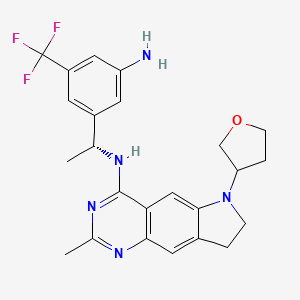
Sos1/kras-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sos1/kras-IN-1 is a small-molecule inhibitor that targets the interaction between the Son of sevenless homolog 1 (SOS1) protein and the Kirsten rat sarcoma viral oncogene homolog (KRAS). This compound is designed to inhibit the activation of KRAS, a protein that plays a crucial role in cell signaling pathways related to cell growth and survival. Mutations in KRAS are commonly found in various cancers, making it a significant target for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sos1/kras-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a quinazoline core, which is a crucial structural component of the inhibitor. This core is then functionalized with various substituents to enhance its binding affinity and selectivity for SOS1 .
Formation of Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving anthranilic acid derivatives and formamide.
Functionalization: The core is further functionalized with substituents such as halogens, alkyl groups, and aromatic rings to improve its pharmacokinetic properties.
Final Coupling: The final step involves coupling the functionalized quinazoline core with other molecular fragments to complete the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
Sos1/kras-IN-1 primarily undergoes substitution reactions during its synthesis. These reactions involve the replacement of hydrogen atoms or functional groups with other substituents to achieve the desired molecular structure.
Common Reagents and Conditions
Condensation Reactions: Anthranilic acid derivatives and formamide are commonly used in the formation of the quinazoline core.
Halogenation: Halogenating agents such as bromine or chlorine are used to introduce halogen atoms into the molecule.
Coupling Reactions: Coupling agents like palladium catalysts are employed to facilitate the final coupling step.
Major Products
The major product of these reactions is this compound, which is characterized by its high binding affinity and selectivity for SOS1. By inhibiting the SOS1-KRAS interaction, this compound effectively reduces the activation of KRAS and its downstream signaling pathways .
科学研究应用
Sos1/kras-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemical research, this compound is used as a tool compound to study the structure-activity relationships of SOS1 inhibitors.
Biology: In biological research, this compound is used to investigate the role of SOS1 and KRAS in cell signaling pathways.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of KRAS-mutant cancers.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new cancer therapies.
作用机制
Sos1/kras-IN-1 exerts its effects by binding to the catalytic domain of SOS1, thereby preventing its interaction with KRAS. This inhibition reduces the formation of guanosine triphosphate (GTP)-loaded KRAS, which is the active form of the protein. By limiting the activation of KRAS, this compound effectively disrupts the downstream signaling pathways that promote cell proliferation and survival .
相似化合物的比较
Similar Compounds
BI-3406: Another potent and selective SOS1 inhibitor that has shown efficacy in KRAS-driven cancers.
SCR-8388: A selective SOS1 inhibitor that effectively inhibits multiple KRAS-mutant oncoproteins.
HM99462: A novel SOS1 inhibitor that demonstrates antitumor activity in KRAS-addicted cancers.
Uniqueness
Sos1/kras-IN-1 stands out due to its high binding affinity and selectivity for SOS1, making it a highly effective inhibitor of the SOS1-KRAS interaction. Its unique molecular structure and functionalization enhance its pharmacokinetic properties, making it a promising candidate for cancer therapy .
属性
分子式 |
C24H26F3N5O |
|---|---|
分子量 |
457.5 g/mol |
IUPAC 名称 |
N-[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-2-methyl-6-(oxolan-3-yl)-7,8-dihydropyrrolo[2,3-g]quinazolin-4-amine |
InChI |
InChI=1S/C24H26F3N5O/c1-13(16-7-17(24(25,26)27)10-18(28)8-16)29-23-20-11-22-15(9-21(20)30-14(2)31-23)3-5-32(22)19-4-6-33-12-19/h7-11,13,19H,3-6,12,28H2,1-2H3,(H,29,30,31)/t13-,19?/m1/s1 |
InChI 键 |
DPVUKUXCCDJCEG-BSOCMFCZSA-N |
手性 SMILES |
CC1=NC2=C(C=C3C(=C2)CCN3C4CCOC4)C(=N1)N[C@H](C)C5=CC(=CC(=C5)N)C(F)(F)F |
规范 SMILES |
CC1=NC2=C(C=C3C(=C2)CCN3C4CCOC4)C(=N1)NC(C)C5=CC(=CC(=C5)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


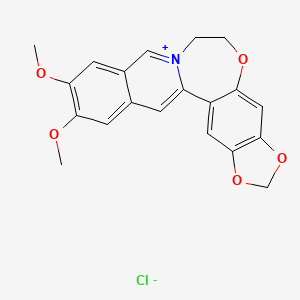
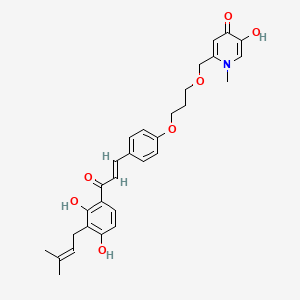
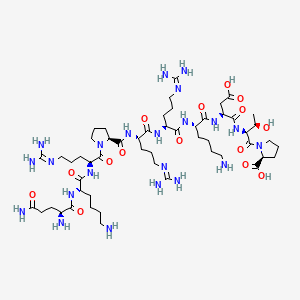
![(S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile](/img/structure/B12381246.png)
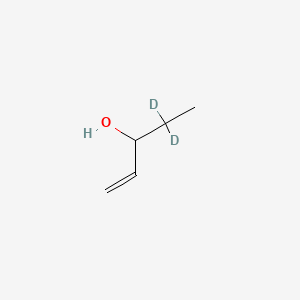
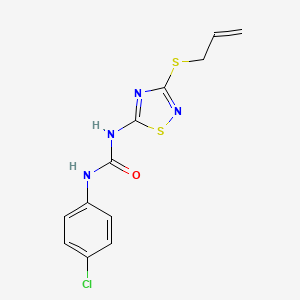
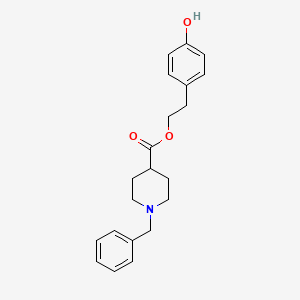
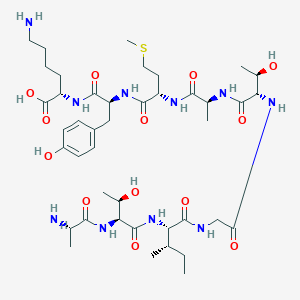


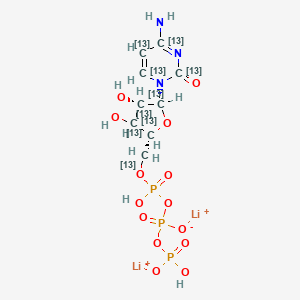
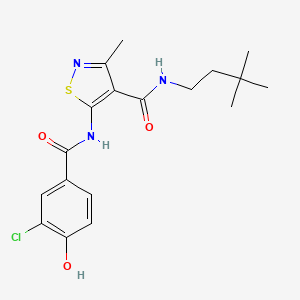
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenethioate;azane](/img/structure/B12381315.png)
